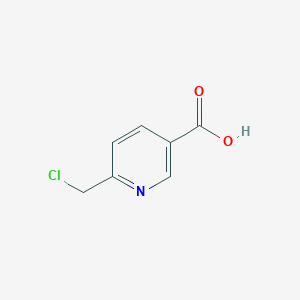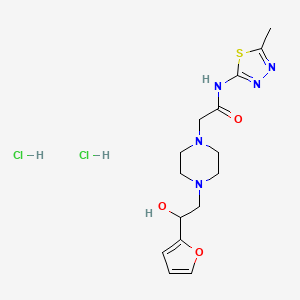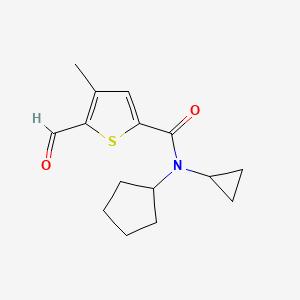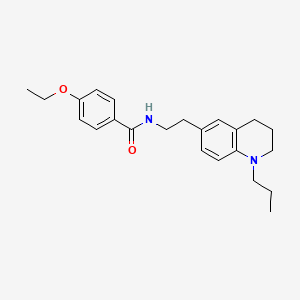
6-(Chloromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)nicotinic acid is a chemical compound with the molecular formula C7H6ClNO2 . It is also known as 6-(chloromethyl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-(Chloromethyl)nicotinic acid consists of a pyridine ring with a carboxylic acid (-COOH) group at the 3-position and a chloromethyl (-CH2Cl) group at the 6-position . The molecular weight of this compound is 171.58 .Physical And Chemical Properties Analysis
6-(Chloromethyl)nicotinic acid is a solid substance . It has a molecular weight of 171.58 . The InChI code for this compound is 1S/C7H6ClNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) .Scientific Research Applications
Herbicidal Activity : 6-(Chloromethyl)nicotinic acid derivatives, specifically N-(arylmethoxy)-2-chloronicotinamides, have shown promising results as potential herbicides. Some derivatives displayed excellent herbicidal activity against certain plant species, such as bentgrass and duckweed, suggesting their potential use in weed management in agriculture (Yu et al., 2021).
Receptor Interaction Studies : Research has identified G-protein-coupled receptors, such as PUMA-G and HM74, which are expressed in adipose tissue and act as receptors for nicotinic acid. This discovery has implications in understanding how nicotinic acid affects lipid metabolism, which can be foundational for developing new treatments for dyslipidemia (Tunaru et al., 2003).
Enzymatic Hydroxylation Studies : Research on the enzymatic hydroxylation process involving nicotinic acid demonstrates the conversion of nicotinic acid to 6-hydroxynicotinic acid. This process is catalyzed by enzymes in microorganisms like Pseudomonas fluorescens, offering insights into metabolic pathways and potential biotechnological applications (Hurh et al., 1994).
Bioactive Nature and Molecular Docking : Investigations into the electronic structure of nicotinic acid and its derivatives, including 6-chloronicotinic acid, have been conducted. These studies focus on molecular docking characteristics with lipoproteins, providing valuable information for understanding drug-protein interactions and developing new therapeutics (Bardak, 2017).
Antioxidation and Vasorelaxation Properties : Research into thionicotinic acid derivatives of nicotinic acid, such as 2-(1-adamantylthio)nicotinic acid, reveals their antioxidative and vasorelaxation properties. These findings open up potential therapeutic applications in treating cardiovascular diseases (Prachayasittikul et al., 2010).
Production Methods for Industrial Applications : Ecological methods for producing nicotinic acid are under exploration, focusing on green chemistry and reducing environmental impact. This research is crucial for the sustainable industrial production of nicotinic acid and its derivatives (Lisicki et al., 2022).
Safety and Hazards
The safety information available indicates that 6-(Chloromethyl)nicotinic acid is potentially dangerous. It has been assigned the GHS05 pictogram, indicating that it can cause serious eye irritation . The precautionary statements associated with this compound include recommendations to avoid release to the environment and to wear eye protection .
properties
IUPAC Name |
6-(chloromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDCWDYPSYFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)nicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2566779.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)

![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)



![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2566793.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2566799.png)

![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)
